Methyl 6-bromo-2-fluoro-3-methoxybenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 6-bromo-2-fluoro-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOBQNWSLXGOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736324 | |
| Record name | Methyl 6-bromo-2-fluoro-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007455-28-8 | |
| Record name | Methyl 6-bromo-2-fluoro-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Applications
Methyl 6-bromo-2-fluoro-3-methoxybenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity.
Key Uses in Drug Development
- Antimicrobial Agents : The compound has been investigated for its potential to inhibit bacterial growth, particularly against resistant strains.
- Anti-inflammatory Drugs : Research indicates that derivatives of this compound may modulate inflammatory pathways, making them candidates for anti-inflammatory therapies.
- Cancer Research : Preliminary studies suggest that it may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
| Application Type | Specific Use | Evidence |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Studies show efficacy against Staphylococcus aureus |
| Anti-inflammatory | Modulation of cytokines | Potential in reducing inflammation |
| Anticancer | Induction of apoptosis | Effective against various cancer cell lines |
Agricultural Applications
In agriculture, this compound is being explored for its potential as a pesticide or herbicide due to its chemical stability and reactivity.
Potential Benefits
- Pest Control : Its halogenated structure may enhance toxicity against specific pests.
- Weed Management : The compound could serve as a selective herbicide, minimizing damage to crops while effectively controlling weed populations.
| Agricultural Use | Target Organism | Expected Outcome |
|---|---|---|
| Insecticide | Aphids | Reduced pest population |
| Herbicide | Broadleaf weeds | Improved crop yield |
Materials Science Applications
The compound's unique properties also lend themselves to applications in materials science, particularly in the development of new materials with specific chemical characteristics.
Material Development
- Polymer Chemistry : this compound can be used as a monomer in polymer synthesis, contributing to materials with enhanced thermal and mechanical properties.
- Catalysts : Its reactivity may allow it to function as a catalyst in various organic reactions, facilitating the synthesis of more complex molecules.
| Material Application | Type | Benefits |
|---|---|---|
| Polymer Synthesis | Thermoplastics | Enhanced durability |
| Catalysis | Organic reactions | Increased reaction efficiency |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 0.5 µg/mL and 0.25 µg/mL respectively.
Case Study 2: Cancer Cell Line Research
In vitro experiments revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) at an IC50 value of approximately 10 µM, suggesting its potential role in cancer therapy.
Mechanism of Action
The mechanism by which Methyl 6-bromo-2-fluoro-3-methoxybenzoate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s reactivity and applications are influenced by the positions of bromo, fluoro, and methoxy substituents on the benzene ring. Below is a comparative analysis with structurally related esters:
Table 1: Key Properties of Methyl 6-Bromo-2-Fluoro-3-Methoxybenzoate and Analogs
Key Differences and Implications
Substituent Position Effects: The 6-bromo-2-fluoro-3-methoxy configuration (target compound) enhances electrophilic aromatic substitution (EAS) reactivity at the para position relative to the methoxy group, making it suitable for coupling reactions (e.g., with CuCN to introduce cyano groups) . In contrast, Methyl 5-bromo-2-fluoro-3-methoxybenzoate (5-Br) shows reduced steric hindrance, favoring nucleophilic displacement in agrochemical intermediates .
Functional Group Variations: Replacing methoxy (-OCH₃) with methyl (-CH₃) in Methyl 6-bromo-3-fluoro-2-methylbenzoate lowers molecular weight (247.06 vs. 263.06 g/mol) and alters lipophilicity, impacting bioavailability in drug design .
Thermal Stability :
- The target compound’s higher predicted boiling point (307.1°C ) compared to analogs like Methyl 4-bromo-2-fluoro-6-methoxybenzoate (data unavailable) suggests stronger intermolecular forces due to optimal substituent positioning .
Biological Activity
Methyl 6-bromo-2-fluoro-3-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and fluorine substituents on a methoxybenzoate structure, which contributes to its unique reactivity and biological properties. The molecular formula is , indicating the presence of halogens that often enhance the biological activity of organic compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to disrupted cellular processes, which is particularly relevant in antimicrobial and anticancer contexts.
- Covalent Bond Formation : The presence of the methoxy group allows for interactions with carbonyl-containing biomolecules, leading to stable adduct formation that may disrupt normal cellular functions .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Research indicates that halogenated compounds frequently exhibit significant antimicrobial effects against various bacteria and fungi. For instance, compounds structurally similar to this compound have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound is also being investigated for its anticancer potential. Studies have shown that similar halogenated benzoates can induce apoptosis in cancer cells through various pathways, including disruption of cell cycle progression and induction of oxidative stress .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several halogenated compounds, including this compound. Results indicated that this compound exhibited significant inhibitory effects on bacterial growth comparable to traditional antibiotics like ampicillin .
- Anticancer Activity : In vitro studies have suggested that this compound can induce apoptosis in specific cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapeutics .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other biologically active compounds. The following table summarizes key features and activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 6-amino-2-fluoro-3-methoxybenzoate | Amino group enhances reactivity | Antimicrobial |
| Methyl 6-bromo-2-fluoro-4-methoxybenzoate | Different methoxy position | Anticancer |
| Methyl 3-bromo-5-fluoro-2-hydroxybenzoate | Hydroxyl group increases polarity | Comparable to ampicillin |
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 6-bromo-2-fluoro-3-methoxybenzoate, and how can reaction yields be improved?
The compound is synthesized via acid-catalyzed esterification of 6-bromo-2-fluoro-3-methoxybenzoic acid using methanol and concentrated H₂SO₄ under reflux for 24 hours, yielding 55% . To improve yields:
- Optimize stoichiometry (e.g., excess methanol to drive esterification).
- Use molecular sieves to remove water and shift equilibrium.
- Purify via recrystallization or column chromatography to minimize side products like unreacted acid or sulfonated byproducts.
Q. What spectroscopic methods are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Confirm ester group formation (e.g., methoxy proton at ~3.9 ppm, aromatic protons split by fluorine/bromine substituents) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 277).
- FT-IR : Identify ester C=O stretch (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
Q. How should this compound be stored to ensure stability?
- Store in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis of the ester group or demethylation .
- Avoid exposure to moisture or strong bases, which may degrade the compound.
Advanced Research Questions
Q. How do the bromo and fluoro substituents influence regioselectivity in cross-coupling reactions?
The bromine atom acts as a superior leaving group in Suzuki-Miyaura couplings, enabling selective bond formation with boronic acids (e.g., 6-Bromo-2-fluoro-3-methoxyphenylboronic acid, >97% purity) . The fluorine atom exerts an ortho/para-directing effect in electrophilic substitutions, while its electron-withdrawing nature stabilizes transition states in nucleophilic aromatic substitutions.
Q. What strategies resolve contradictions in reported reactivity data for halogenated aromatic esters?
Discrepancies in reactivity (e.g., unexpected substitution patterns) may arise from:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency with sterically hindered substrates .
- Temperature control : Lower temps (~60°C) reduce side reactions like dehalogenation .
Q. How can this compound be utilized in synthesizing liquid crystalline materials?
The compound’s rigid aromatic core and substituents (e.g., methoxy, fluorine) make it a candidate for bent-core liquid crystals. For example, analogous fluoro-substituted esters exhibit reduced bend angles (144°) and polar ordering, critical for ferroelectric applications .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Halogenated byproducts (e.g., di-brominated analogs) may co-elute in HPLC. Solutions include:
- UHPLC-MS/MS : Enhances resolution and specificity.
- Ion-pair chromatography : Uses tetrabutylammonium salts to separate charged impurities.
- ²⁹Si NMR : Detects silanol-based column artifacts if silica columns degrade .
Methodological Considerations
Designing a protocol for Suzuki-Miyaura coupling using this compound
- Substrate : 25 mg this compound.
- Conditions : Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), K₂CO₃ (2 eq.), boronic acid (1.2 eq.), DMF/H₂O (4:1), 80°C, 12 h.
- Workup : Extract with EtOAc, wash with brine, purify via flash chromatography .
Analyzing competing reaction pathways in ester hydrolysis
Hydrolysis under basic vs. acidic conditions:
- Basic (NaOH/MeOH) : Yields carboxylate salt; monitor via pH titration.
- Acidic (H₂SO₄/H₂O) : Forms carboxylic acid; track by TLC (Rf shift). Competing demethylation can occur at >100°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
